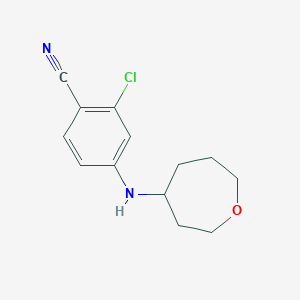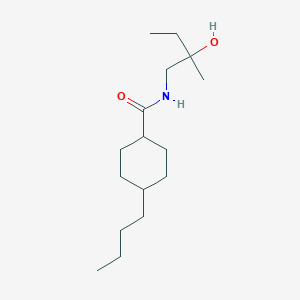
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide, also known as HMBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMBT is a thiadiazole derivative that has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide is not fully understood. However, it is believed that N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide inhibits protein-protein interactions by binding to a specific site on one of the proteins. This binding prevents the two proteins from interacting with each other, which can lead to changes in various biological processes.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide in lab experiments is its specificity for inhibiting protein-protein interactions. This specificity can help researchers better understand the role of specific proteins in various biological processes. However, one limitation of using N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide is that it may not be effective in inhibiting all protein-protein interactions. Additionally, the use of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide may have unintended effects on other biological processes, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the use of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide in scientific research. One potential direction is the development of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide-based therapies for various diseases, such as cancer and neurodegenerative diseases. Additionally, N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide could be used to study the role of specific proteins in various biological processes, which could lead to the development of new treatments for various diseases. Finally, further research is needed to better understand the mechanism of action of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide, which could lead to the development of more effective N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide-based therapies.
Synthesis Methods
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide can be synthesized using a two-step process. The first step involves the synthesis of 2-amino-5-methylthiazole, which is then reacted with chloroacetyl chloride to form 2-chloro-N-(5-methylthiazol-2-yl)acetamide. The resulting compound is then reacted with potassium thiocyanate to produce N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide.
Scientific Research Applications
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been used in various scientific research applications. One of its primary uses is in the study of protein-protein interactions. N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to inhibit the interaction between two proteins, which can help researchers better understand the role of these proteins in various biological processes.
properties
IUPAC Name |
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-8(2,13)5-9-7(12)6-4-10-11-14-6/h4,13H,3,5H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVEYVVHBDKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=CN=NS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)


![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)

![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)